![molecular formula C18H21N3O4S B2653307 4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide CAS No. 946370-44-1](/img/structure/B2653307.png)
4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Wissenschaftliche Forschungsanwendungen
Dual Kinase Inhibition
Background: Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) are enzymes responsible for phosphorylating proteins involved in cell signaling and regulation. One such protein is the tumor suppressor PTEN (phosphatase and tensin homolog), which plays a crucial role in controlling cell growth and preventing cancer.
Applications:- Dual Kinase Inhibitor : This compound has been identified as a dual kinase inhibitor against both CK2 and GSK3β . Dual inhibition of these kinases is essential to prevent PTEN deactivation more efficiently. The compound’s inhibitory activity against CK2 and GSK3β makes it a potential candidate for cancer therapy.
- Compound 1g : Among the synthesized analogs, Compound 1g exhibited the highest dual kinase inhibitory activity, with a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β. Notably, the presence of a carboxyl group at the meta position of the phenyl ring played a vital role in dual kinase inhibition .
Antiproliferative Activity
Background: Antiproliferative compounds inhibit cell growth and division, making them valuable in cancer research and drug development.
Applications:- Antiproliferative Activity : A series of tetrahydrobenzo[4’,5’]thienophene[3’,2’:5,6]pyrido[4,3-d]pyrimidine-4-(3H)-one derivatives, including this compound, were synthesized and evaluated for their antiproliferative activities. Some of these derivatives exhibited stronger antiproliferative activity than the positive control Fluorouracil .
Farnesoid X Receptor (FXR) Agonism
Background: The farnesoid X receptor (FXR) is a nuclear receptor involved in regulating bile acid metabolism, lipid homeostasis, and inflammation.
Applications:- FXR Agonist : Although not directly mentioned in the literature for this specific compound, the presence of the benzoxazole moiety suggests potential interactions with nuclear receptors like FXR. Further investigation is warranted to explore its effects on cholesterol metabolism and dyslipidemia .
Conclusion
4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide holds promise in dual kinase inhibition, antiproliferative activity, and potential FXR agonism. Researchers continue to explore its applications and mechanisms of action in various contexts.
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β
- Synthesis and antiproliferative evaluation of novel tetrahydrobenzo[4’,5’]thienophene[3’,2’:5,6]pyrido[4,3-d]pyrimidine-4-(3H)-one derivatives
- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}phenyl)-2H-pyridazin-3-one (MK-4305), an Orally Active Farnesoid X Receptor (FXR) Agonist
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-17(19-18-15-5-1-2-6-16(15)20-25-18)13-7-9-14(10-8-13)26(23,24)21-11-3-4-12-21/h7-10H,1-6,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLNGGHQZKEESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.